molecular formula C7H6ClN3 B6329547 7-Chloro-1H-indazol-5-amine CAS No. 864082-49-5

7-Chloro-1H-indazol-5-amine

Cat. No.: B6329547
CAS No.: 864082-49-5
M. Wt: 167.59 g/mol
InChI Key: GHGUYDCYHYGXJB-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The compound’s structure consists of a chloro-substituted indazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods often employ catalysts such as copper or silver and require specific reaction conditions, including controlled temperatures and inert atmospheres.

Industrial Production Methods: Industrial production of 7-Chloro-1H-indazol-5-amine may utilize scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free methods are being explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the amine group contributes to its biological activity .

Properties

IUPAC Name

7-chloro-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUYDCYHYGXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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